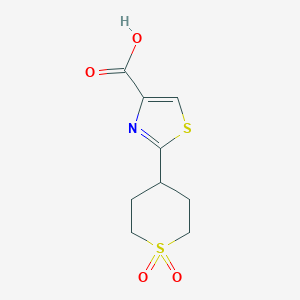
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid is a complex organic compound that features a unique combination of a thiazole ring and a thiopyran ring with a dioxido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the thiopyran ring, followed by the introduction of the thiazole ring and subsequent oxidation to introduce the dioxido group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiopyran ring.
Substitution: The thiazole ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine: This compound shares the thiopyran ring with a dioxido group but differs in the presence of an ethanamine group instead of a thiazole ring.
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Similar in structure but lacks the thiazole ring, making it less versatile for certain applications.
Uniqueness
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylic acid is unique due to the combination of the thiazole and thiopyran rings with a dioxido group. This structure provides a distinct set of chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO4S2 |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
2-(1,1-dioxothian-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)7-5-15-8(10-7)6-1-3-16(13,14)4-2-6/h5-6H,1-4H2,(H,11,12) |
Clé InChI |
JGCRIENOJJFWIE-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCC1C2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


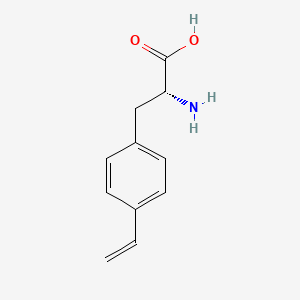

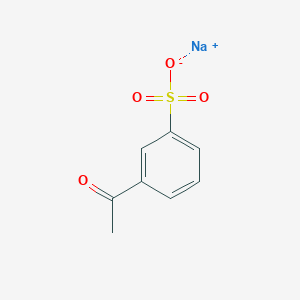
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
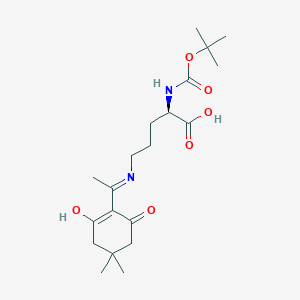
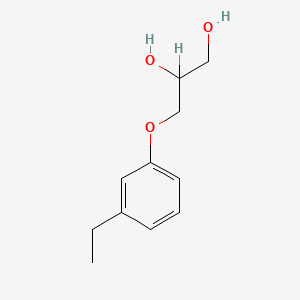
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
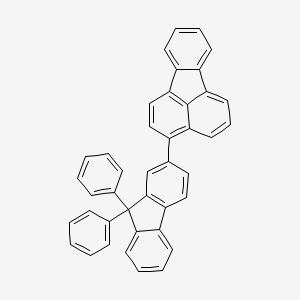

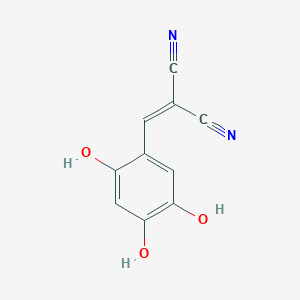
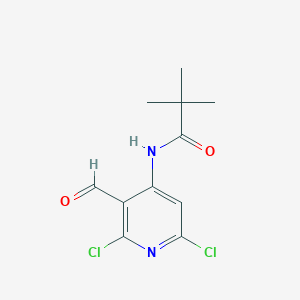
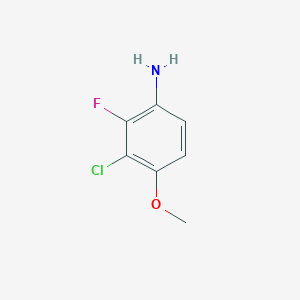
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
